(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate is a synthetic steroidal compound It belongs to the class of pregnane derivatives, which are known for their significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include iodination at the 21st position and acetylation at the 3rd position. The iodination can be achieved using iodine and a suitable oxidizing agent, while the acetylation is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as chromatography and recrystallization. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce deiodinated steroids.
Wissenschaftliche Forschungsanwendungen
(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate involves its interaction with specific molecular targets and pathways. The iodine atom and acetate group play crucial roles in its biological activity. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. Additionally, it can affect signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3beta,20S)-21-Hydroxy-20-Methyl-pregn-3-en-3-ol Acetate
- (3beta,20S)-21-Chloro-20-Methyl-pregn-3-en-3-ol Acetate
- (3beta,20S)-21-Bromo-20-Methyl-pregn-3-en-3-ol Acetate
Uniqueness
(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H37IO2 |
---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
[17-(1-iodopropan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H37IO2/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,15,18-22H,6-14H2,1-4H3 |
InChI-Schlüssel |
GCVGFBQQFKCPGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CI)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.